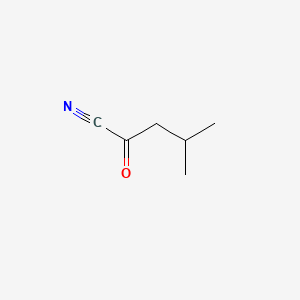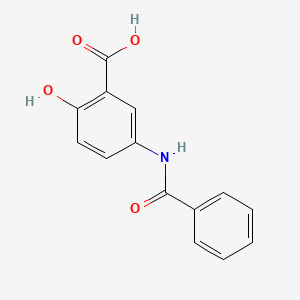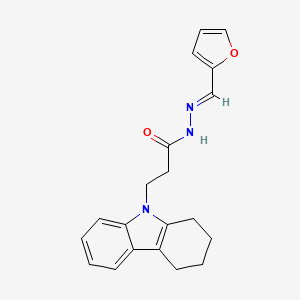![molecular formula C11H4Cl4N2O3S B11998819 2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid CAS No. 19691-99-7](/img/structure/B11998819.png)
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid is a complex organic compound with the molecular formula C11H4Cl4N2O3S It is characterized by the presence of multiple chlorine atoms and a thiazole ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid typically involves the reaction of 2,3,4,5-tetrachlorobenzoic acid with 2-aminothiazole. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorine atoms play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid
- 2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid derivatives
Uniqueness
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid is unique due to its specific combination of chlorine atoms and the thiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
19691-99-7 |
|---|---|
Molecular Formula |
C11H4Cl4N2O3S |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H4Cl4N2O3S/c12-5-3(9(18)17-11-16-1-2-21-11)4(10(19)20)6(13)8(15)7(5)14/h1-2H,(H,19,20)(H,16,17,18) |
InChI Key |
PEKOAGVRKDREMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)
![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)



